Benzoylaconine
Description
Chromatographic Separation and Purification Strategies
Column Chromatography Applications for Benzoylaconine (B606023) Isolation
Column chromatography is a fundamental technique widely applied in the isolation of natural products, including alkaloids like this compound. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various stationary phases, such as silica (B1680970) gel, macroporous resins, and ion exchange resins, can be utilized depending on the properties of the target compound and the complexity of the extract. scirp.org
In the context of Aconitum alkaloids, column chromatography has been used to isolate high-content components, including this compound, from plant extracts. nih.gov For instance, a study on Aconitum pendulum utilized column chromatography to isolate deoxyaconitine, this compound, aconine (B1215550), and neoline. nih.gov Following the column chromatography separation, techniques like HPLC-MSn were employed for further analysis and identification of the isolated alkaloids. nih.gov
Detailed research findings highlight the effectiveness of column chromatography, often in combination with other techniques, for isolating this compound. One study reported the isolation of four high-content components, including this compound, using column chromatography from Aconitum pendulum. nih.gov
High-Performance Liquid Chromatography (HPLC) for this compound Purity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique essential for achieving high purity of this compound after initial extraction and isolation steps. HPLC separates compounds based on their interaction with a stationary phase under high pressure. This technique allows for precise separation, identification, and quantification of this compound in complex mixtures.
HPLC is frequently used to determine the purity of isolated this compound and to quantify its content in plant extracts or processed materials. nih.govnih.gov For example, an optimized HPLC method was developed for the determination of benzoylmesaconine (B1261751), a related this compound, in Radix Aconiti Lateralis Preparata. nih.govresearchgate.net This method utilized a RP-C18 column with gradient elution using acetonitrile (B52724) and an aqueous phase. nih.govresearchgate.net The linearity of the method for benzoylmesaconine was investigated, showing a strong correlation between concentration and peak area. nih.gov
HPLC-MS or HPLC-MS/MS is often coupled with HPLC for the sensitive detection and identification of this compound and other alkaloids. nih.govnih.govoup.comphcog.com This hyphenated technique provides both chromatographic separation and mass spectral information, allowing for confirmation of the compound's identity and quantification at low concentrations. Studies have developed HPLC-MS/MS methods for the simultaneous determination of multiple Aconitum alkaloids, including this compound, in biological samples, demonstrating good linearity and detection limits. researchgate.netacs.orgnih.gov
Data from HPLC analysis can provide valuable information on the purity and concentration of isolated this compound. For instance, in a study using countercurrent chromatography for the separation of Aconitum alkaloids, the purity of this compound obtained was determined by ultra-high performance liquid chromatography analysis to be 98.4%. ebi.ac.uknih.gov
Countercurrent Chromatography Techniques in this compound Isolation
Countercurrent Chromatography (CCC), including high-speed countercurrent chromatography (HSCCC) and pH-zone-refining countercurrent chromatography, is a liquid-liquid partition chromatography technique that does not use a solid support. This minimizes irreversible adsorption of the sample onto a stationary phase, leading to high recovery rates. CCC is particularly suitable for the separation of natural products, including alkaloids, from complex matrices. nih.govscience.govresearchgate.net
CCC has been successfully applied to the efficient separation and purification of diterpenoid alkaloids, including this compound, from Aconitum species. ebi.ac.uknih.gov One study reported the efficient preparation of five C19-diterpenoid alkaloids, including this compound, from Aconitum duclouxii using countercurrent chromatography with a two-phase solvent system composed of n-hexane, ethyl acetate, methanol (B129727), water, and ammonia (B1221849). ebi.ac.uknih.gov This method allowed for the isolation of this compound with a purity of 98.4% in a single run. ebi.ac.uknih.gov
pH-zone-refining countercurrent chromatography is a variation of CCC that utilizes a pH gradient to enhance the separation of ionizable compounds like alkaloids. researchgate.netnih.gov This technique has been employed for the separation of aconitine-type alkaloids, including this compound, from processed Aconitum roots. nih.gov An optimized two-phase solvent system with a retainer (triethylamine) in the organic phase and an eluter (hydrochloric acid) in the aqueous phase was used to achieve efficient separation. nih.gov
Research findings demonstrate the effectiveness of CCC techniques for isolating this compound with high purity and recovery. The use of specific solvent systems and optimized parameters is crucial for achieving efficient separation of this compound from co-occurring alkaloids.
Solid-Phase Extraction (SPE) and Resin-Based Enrichment for this compound
Solid-Phase Extraction (SPE) and resin-based enrichment are valuable sample preparation techniques used to isolate and concentrate this compound from crude extracts or biological matrices before chromatographic analysis. These methods utilize a solid stationary phase to selectively retain the analyte while unwanted components are washed away.
Macroporous resins are commonly used for the enrichment and purification of alkaloids from traditional Chinese medicines, including Aconitum species. scirp.orgnih.gov These resins offer advantages such as high adsorption capacity and good desorption efficiency for alkaloids. Studies have evaluated the performance of different macroporous resins for the enrichment of Aconitum alkaloids, including this compound. nih.govresearchgate.net For instance, the NKA-II resin showed favorable adsorption and desorption capacities for six main Aconitum alkaloids, including this compound, from Aconiti kusnezoffii radix. nih.gov After treatment with NKA-II resin, the total content of the six alkaloids increased significantly, with a notable recovery rate. nih.gov
SPE is also employed as a sample pretreatment step for the analysis of this compound in complex samples like biological fluids. oup.comacs.orgx-mol.com A dispersive solid-phase extraction (d-SPE) method using a polymer material has been developed for the selective extraction of aconitine (B1665448), this compound, and aconine from human urine. oup.comnih.gov This method demonstrated good recovery rates and reduced matrix effects, facilitating the subsequent analysis by UHPLC-HRMS. oup.comnih.gov Another study utilized micro solid-phase extraction combined with HPLC-MS/MS for the simultaneous determination of six alkaloids, including this compound, in rat plasma. acs.org A C18 extraction column was used for the SPE purification of plasma samples. acs.org
Resin-based enrichment and SPE are effective strategies for concentrating this compound and removing interfering substances, which is crucial for improving the sensitivity and accuracy of subsequent analytical techniques.
Data Tables
| Compound Name | Natural Source (Example) | Isolation Methodologies Mentioned | Purity Achieved (Example) |
| This compound | Aconitum species | Column Chromatography, HPLC, Countercurrent Chromatography, SPE, Resin-Based Enrichment | 98.4% (via CCC and UHPLC) ebi.ac.uknih.gov |
| Isolation Technique | Key Principle | Applications for this compound |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Isolation of high-content alkaloids from plant extracts. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation under high pressure based on stationary phase interaction | Purity determination, quantification, analytical separation. nih.govnih.gov |
| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning without solid support | Efficient preparative separation of alkaloids. ebi.ac.uknih.gov |
| Solid-Phase Extraction (SPE) & Resin-Based Enrichment | Selective retention on a solid phase | Enrichment and purification from extracts and biological samples. nih.govacs.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Benzoylaconine
Chemical Structure
This compound is classified as a C19 norditerpenoid alkaloid, possessing a hexacyclic ring system that is characteristic of aconitine-type alkaloids. Its chemical formula is C₃₂H₄₅NO₁₀, and it has a molecular weight of approximately 603.7 g/mol . nih.govnih.gov The structure features a complex arrangement of interlocking rings and multiple functional groups, including hydroxyl, methoxy (B1213986), and a benzoyl ester group. It is the hydrolysis of the acetyl group at the C-8 position of aconitine (B1665448) that yields this compound. nih.gov
| Property | Value |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate (B1203000) |
| Molecular Formula | C₃₂H₄₅NO₁₀ |
| Molecular Weight | 603.7 g/mol |
| CAS Number | 466-24-0 |
Spectroscopic Data
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. In positive ion mode, it typically shows a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the complex structure. The ¹H NMR spectrum would show a series of complex signals in the aliphatic region corresponding to the intricate ring system, signals for the methoxy groups, and characteristic signals in the aromatic region for the benzoyl group. 2D NMR techniques like NOESY are used to confirm the stereochemistry of the molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl groups, C-H stretching for the aliphatic and aromatic components, C=O stretching for the benzoate ester, and C-O stretching for the ether and ester linkages.
Biosynthetic Pathways and Genetic Regulation of Benzoylaconine
Precursor Pathways and Enzymatic Transformations in Benzoylaconine (B606023) Biosynthesis
The foundational building blocks for the diterpene skeleton of this compound originate from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgmdpi.comnih.govrsc.orgresearchgate.netnih.gov
IPP and DMAPP are synthesized through two distinct cytosolic and plastidial pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, respectively. mdpi.comnih.govrsc.orgresearchgate.netnih.gov While the MEP pathway was traditionally considered the primary source of IPP for diterpene biosynthesis in plants, studies suggest that the MVA pathway may also contribute through the exchange of intermediates. nih.govresearchgate.net
The biosynthesis of the diterpene skeleton commences with the condensation of IPP and DMAPP units. Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgmdpi.comnih.govrsc.orgnih.govresearchgate.net
Subsequently, GGPP undergoes cyclization reactions mediated by diterpene synthases. In Aconitum species, ent-copalyl diphosphate (B83284) synthase (CDPS) converts GGPP to ent-copalyl diphosphate (ent-CPP). frontiersin.orgmdpi.comnih.govrsc.orgresearchgate.net Ent-CPP then serves as a substrate for ent-kaurene (B36324) synthase (KS) to produce ent-kaurene, or through alternate rearrangements, leads to the formation of ent-atisane. frontiersin.orgmdpi.comnih.govrsc.orgresearchgate.net These diterpene frameworks, ent-kaurene and ent-atisane, are considered important precursors for the diverse diterpenoid alkaloids found in Aconitum. frontiersin.orgmdpi.comnih.govrsc.org
Diterpene synthases, such as GGPPS, CDPS, and KS, play pivotal roles in defining the basic diterpene skeleton. frontiersin.orgmdpi.comnih.govrsc.orgresearchgate.net Research in Aconitum species has identified genes encoding these enzymes. For instance, studies in Aconitum carmichaelii and Aconitum pendulum have identified candidate genes for GGPPS, CDPS, and KS, showing their involvement in the early stages of diterpenoid alkaloid biosynthesis. mdpi.comnih.govresearchgate.netfrontiersin.org Functional analysis of terpene synthases in A. carmichaelii has provided insights into the specific products formed, confirming ent-CPP as a precursor and identifying enzymes responsible for producing ent-kaurene and ent-atisane skeletons. researchgate.net
Beyond the initial cyclization, further enzymatic modifications, including oxidations, hydroxylations, and the incorporation of a nitrogen atom, are necessary to form the complex polycyclic aconitane (B1242193) skeleton characteristic of aconitine-type alkaloids like this compound. These steps often involve cytochrome P450 monooxygenases (CYP450s). frontiersin.orgmdpi.comnih.govrsc.orgnih.gov
Genes and Transcriptomic Analysis in Aconitine-Type Alkaloid Production
Transcriptomic analysis has been instrumental in identifying candidate genes involved in the biosynthesis of diterpenoid alkaloids in Aconitum species. frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govcabidigitallibrary.orgnih.gov
High-throughput sequencing and de novo transcriptome assembly of Aconitum species have led to the identification of numerous unigenes potentially encoding enzymes in the diterpenoid alkaloid biosynthetic pathway. frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.govcabidigitallibrary.org Candidate enzyme genes identified include those involved in the MVA and MEP pathways, diterpene skeleton formation (GGPPS, CDPS, KS), and subsequent modifications such as oxidation, hydroxylation, O-methylation, and acylation. frontiersin.orgmdpi.comnih.govfrontiersin.orgcabidigitallibrary.org
Specifically relevant to this compound biosynthesis are genes encoding enzymes responsible for the later stages of the pathway, including those that introduce hydroxyl groups and facilitate the attachment of the benzoyl moiety. While direct identification of a dedicated "this compound synthase" gene is not explicitly detailed in the search results, the involvement of BAHD acyltransferases has been associated with the accumulation of aconitine (B1665448), a diester alkaloid closely related to this compound. frontiersin.org This suggests that acyltransferases likely play a role in the benzoylation step. Transcriptomic studies have identified numerous candidate BAHD acyltransferases and CYP450 enzymes potentially involved in the biosynthesis and diversification of diterpenoid alkaloids. frontiersin.orgfrontiersin.org
Transcriptomic analysis provides insights into the spatial and temporal expression patterns of genes involved in alkaloid biosynthesis. Studies in Aconitum species have shown that the expression levels of genes in the diterpene skeleton synthesis pathway can vary across different tissues. frontiersin.orgfrontiersin.org For instance, genes involved in the initial diterpene skeleton formation may be highly expressed in certain tissues, while genes related to later modifications and alkaloid skeleton formation are more highly expressed in others, such as leaves and stems in A. pendulum or roots in A. carmichaelii. frontiersin.orgmdpi.comfrontiersin.org
Differential gene expression analysis between tissues with varying alkaloid content has helped to pinpoint candidate genes potentially involved in regulating the pathway. frontiersin.orgfrontiersin.org Co-expression networks between metabolites and enzyme genes have also been constructed to reveal correlations between gene expression levels and the accumulation of specific diterpenoid alkaloids. frontiersin.orgfrontiersin.org Transcription factors, such as bHLH, AP2/EREBP, and MYB, have been implicated in regulating the synthesis of diterpenes in Aconitum. nih.gov
Post-Synthetic Modifications and Diversification Mechanisms of this compound
Following the formation of the aconitane skeleton, a series of post-synthetic modifications lead to the diverse array of diterpenoid alkaloids found in Aconitum, including this compound. These modifications include hydroxylation, O-methylation, N-deethylation, and acylation. frontiersin.orgmdpi.comnih.govrsc.org
This compound is a monoester diterpenoid alkaloid, often considered a derivative of diester alkaloids like aconitine through hydrolysis. cabidigitallibrary.org However, it can also be formed through specific acylation steps during the biosynthetic process. The attachment of the benzoyl group at a specific position on the aconitane skeleton is a key modification leading to this compound. While the precise enzymatic machinery solely responsible for the benzoylation to form this compound is not fully elucidated, the presence of numerous candidate BAHD acyltransferases in Aconitum transcriptomes suggests their involvement in the acylation of diterpenoid alkaloid precursors or intermediates. frontiersin.orgfrontiersin.org
The diversification of diterpenoid alkaloids arises from the differential action of these modifying enzymes on the core diterpene skeleton and its hydroxylated derivatives. The specific combination and order of hydroxylation, methylation, and acylation steps determine the final alkaloid structure. Research indicates that these modification steps are often catalyzed by CYP450 enzymes and methyltransferases (OMTs), in addition to acyltransferases. frontiersin.orgfrontiersin.org
Understanding these post-synthetic modification enzymes and their substrate specificities is crucial for fully mapping the biosynthetic pathway to this compound and other related alkaloids.
Acyltransferase Involvement in Benzoyl Group Attachment
The attachment of acyl groups, such as the benzoyl moiety found in this compound and its diester precursors, is a critical step in the diversification of diterpenoid alkaloids. Acyltransferases are the enzymes responsible for catalyzing these esterification reactions. Within the context of DA biosynthesis, BAHD acyltransferases have been identified as a significant family of enzymes potentially involved in these modification steps. frontiersin.org
While the specific acyltransferase directly catalyzing the benzoylation step leading explicitly to this compound or its immediate diester precursor (aconitine) is not always definitively identified in broad transcriptomic studies, research has shown correlations between the expression of certain BAHD acyltransferases and the accumulation of diester alkaloids. For example, in Aconitum pendulum, BAHD9, BAHD10, and BAHD12 were found to be positively associated with the accumulation of aconitine. frontiersin.org This suggests that these or related acyltransferases likely play a role in attaching the benzoyl group (and potentially the acetyl group) during the biosynthesis of the diester alkaloids, from which this compound can subsequently be derived via hydrolysis. cabidigitallibrary.orgmdpi.comnih.govfrontiersin.org The enzymatic transfer of the benzoyl group is a key modification that contributes to the structural complexity and biological activities of these alkaloids.
Other Enzymatic Derivatizations of this compound
Beyond its formation, this compound can undergo further enzymatic modifications as part of the plant's metabolic processes or in other biological systems. While the primary focus of biosynthesis is the creation of the compound, subsequent enzymatic reactions can alter its structure.
Chemical Synthesis and Structure Activity Relationship Sar Studies of Benzoylaconine and Its Derivatives
Strategies for Total Synthesis of Benzoylaconine (B606023) Skeleton
Total synthesis of complex natural products like those based on the aconitane (B1242193) framework requires sophisticated strategies to assemble the polycyclic cage structure with precise stereochemistry. frontiersin.orgresearchgate.netsolubilityofthings.com
Multi-Step Approaches to the Aconitane Framework
The total synthesis of diterpenoid alkaloids, including those with the aconitane framework, typically involves multi-step approaches due to their structural complexity and multiple chiral centers. frontiersin.orgsolubilityofthings.comontosight.airesearchgate.net These strategies often employ a series of carefully orchestrated reactions to build the intricate ring system. solubilityofthings.com Methodologies may involve the synthesis of key intermediates that serve as building blocks for the final structure. researchgate.net Retrosynthetic analysis is a crucial tool in planning these multi-step syntheses, breaking down the target molecule into simpler, readily available starting materials. iqvia.com
Recent efforts towards the total synthesis of aconitine (B1665448), which shares the aconitane core with this compound, have been reported. One approach successfully synthesized a functionalized AE ring system in multiple steps from a chiral starting material. frontiersin.org This highlights the challenging nature and the need for numerous transformations to construct the complex framework. frontiersin.org
Methodological Advancements in Complex Alkaloid Synthesis
Significant advancements have been made in the methodologies for synthesizing complex alkaloids. researchgate.netmdpi.comrsc.orgmdpi.com These include the development of efficient strategies for constructing bridged ring systems and the application of innovative techniques. researchgate.net For instance, radical-based convergent strategies have been employed for assembling highly oxidized natural products, a class that includes diterpenoid alkaloids. researchgate.net The use of chiral catalysts and asymmetric synthesis techniques is also crucial for controlling the stereochemistry in the synthesis of these molecules. solubilityofthings.comrsc.org While the specific total synthesis of this compound itself might not be as widely reported as that of more abundant or toxic aconitine-type alkaloids, research into the synthesis of the aconitane framework directly contributes to the potential for its total synthesis.
Semi-Synthetic Modifications and Derivatization of this compound
Given the complexity of total synthesis, semi-synthetic approaches starting from naturally abundant aconitine-type alkaloids are often employed to obtain this compound and its derivatives. frontiersin.orgdaneshyari.comuzh.ch this compound itself can be formed through the hydrolysis of aconitine. mdpi.comnih.govfrontiersin.org
Esterification and De-esterification Reactions at C-8 and C-14 Positions
Ester groups at the C-8 and C-14 positions are key features of aconitine-type alkaloids and are significant sites for chemical modification. nih.govmdpi.com this compound is characterized by a benzoyl ester at C-14 and a hydroxyl group at C-8, resulting from the deacetylation of aconitine. nih.govmdpi.comnih.govfrontiersin.org
De-esterification reactions, particularly the hydrolysis of the acetyl group at C-8 and the benzoyl group at C-14, are crucial in the metabolism and detoxification of aconitine-type alkaloids. mdpi.comnih.govnih.gov Alkaline hydrolysis of aconitine, for example, can yield aconine (B1215550), which lacks both ester groups. mdpi.com Conversely, semi-synthesis can involve esterification reactions to introduce different acyl groups at the C-8 and C-14 positions of aconine or this compound to create new derivatives. Studies have reported the semi-synthesis of 14-benzoylaconine-8-O-esters by transesterification of aconitine with various fatty acids. thieme-connect.com This demonstrates the ability to modify the C-8 position of this compound. The preparation of bis-[O-(14-benzoylaconine-8-yl)] esters has also been explored for potential pharmaceutical applications. researchgate.net
Modifications on the Nitrogen Atom and Other Skeletal Regions
Modifications on the nitrogen atom and other regions of the aconitane skeleton can also be pursued to generate this compound derivatives. The nitrogen atom in aconitine-type alkaloids is typically tertiary (N-ethyl). mdpi.com Modifications on this nitrogen, such as N-dealkylation or the introduction of different substituents, can influence the biological activity. nih.gov Research on the SAR of aconitine derivatives suggests the nature of the nitrogen atom substitution can impact activity. nih.gov
Beyond the ester groups and the nitrogen atom, other hydroxyl and methoxy (B1213986) groups on the aconitane core (e.g., at C-1, C-3, C-6, C-13, C-15, C-16, C-18) offer sites for further chemical manipulation, such as oxidation, reduction, etherification, or glycosylation, to create a wider range of analogs. nih.govmdpi.comnih.govfrontiersin.orgontosight.ai Studies have explored modifications on the A, C, and D rings of the aconitine skeleton through various reactions like fluorination, elimination, oxidation, and reduction to generate diverse derivatives. frontiersin.org
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. gardp.orgcollaborativedrug.com For this compound and its analogs, SAR investigations are crucial for understanding how structural modifications influence their pharmacological and toxicological properties. caymanchem.comnih.govcollaborativedrug.com
Research indicates that the ester groups at C-8 and C-14 play a significant role in the activity and toxicity of aconitine-type alkaloids. mdpi.comnih.govnih.gov this compound, with its C-14 benzoyl group and C-8 hydroxyl group, generally exhibits lower toxicity compared to aconitine, which has both C-8 acetyl and C-14 benzoyl esters. mdpi.com This suggests that the presence and nature of the ester substituents at these positions are critical determinants of activity. Studies comparing aconitine, this compound, and aconine have shown differential effects on biological targets, highlighting the importance of the C-8 acetyl and C-14 benzoyl groups for certain activities. nih.gov
SAR studies on aconitine derivatives have provided insights into the impact of modifications at various positions:
The presence of an acetyloxy or ethoxy group at the C-8 position is considered a significant active moiety for certain effects. nih.gov
Substituting the ester group at C-14 can result in a decrease in activity. nih.gov
The nature of the substituent on the nitrogen atom can influence analgesic activity. nih.gov
The saturation of the D-ring is also important for analgesic activity. nih.gov
Specific examples of SAR findings for this compound analogs include studies on lipo-alkaloids derived from aconitine, where transesterification with fatty acids at the C-8 position resulted in derivatives with varying anti-inflammatory activities. thieme-connect.com For instance, 14-benzoylaconine-8-O-eicosapentaenoate showed notable COX-1, COX-2, and LTB4 formation inhibitory activities. thieme-connect.com Another study on a new alkaloid, 8-O-azeloyl-14-benzoylaconine, found in Aconitum karacolicum, demonstrated in vitro antiproliferative activities against certain human tumor cell lines. researchgate.net
Furthermore, this compound has been shown to affect the expression of multidrug resistance-associated proteins (MRP2) and breast cancer resistance protein (BCRP) by activating the Nrf2-mediated signaling pathway. caymanchem.com It also increases the protein levels of P-glycoprotein. caymanchem.com These findings contribute to the understanding of this compound's interactions with drug transporters and its potential implications in multidrug resistance, representing a facet of its structure-activity relationship.
Influence of Ester Groups on Biological Activities in Preclinical Models
The presence and position of ester groups are critical determinants of the biological activities of diterpenoid alkaloids, including this compound and its derivatives. In the context of aconitine-type alkaloids, which include this compound as a monoester hydrolysis product, the diester forms (e.g., aconitine, possessing acetyl and benzoyl esters at C-8 and C-14, respectively) are generally associated with potent antinociceptive and neurotoxic effects nih.gov. Hydrolysis of these ester groups significantly impacts activity and toxicity. The conversion of diester norditerpenoid alkaloids (NDA) like aconitine to monoester NDA such as 14-O-benzoylaconine (this compound) through hydrolysis, often occurring during processing, results in compounds with reduced toxicity ctdbase.orgbiocrick.com. Further hydrolysis to alkaloids lacking ester groups, such as aconine, leads to even lower toxicity but typically results in a loss of analgesic activity ctdbase.org. This highlights the essential role of ester functionalities for certain biological effects.
Research into the SAR of this compound derivatives has explored the impact of modifying or introducing ester groups at different positions. For instance, studies involving the synthesis of mono-[O-(14-benzoylaconine-8-yl)]esters and bis-[O-(14-benzoylaconine-8-yl)]esters, built upon an 8-O-azeloyl-14-benzoylaconine scaffold, have provided valuable data on the influence of ester modifications on in vitro cellular effects chemscene.com. While mono-[O-(14-benzoylaconine-8-yl)]esters with varying alkyl linker lengths showed negligible in vitro anti-proliferative activity against several human tumor cell lines (IC50 > 60 μM), bis-[O-(14-benzoylaconine-8-yl)]esters demonstrated noticeable cytotoxic activity. Specifically, bis-esters featuring alkyl linkers of 7, 8, or 9 carbon atoms between the two 14-benzoylaconine moieties exhibited in vitro cytotoxic activities with IC50 values ranging between 4 and 28 μM, indicating that the length and nature of the linker unit significantly influence the biological outcome.
Another derivative, 8-O-azeloyl-14-benzoylaconine, which possesses an azeloyl ester at the C-8 position in addition to the benzoyl ester at C-14, has been reported to exhibit antiproliferative activity against human tumor cell lines including HCT-15, A549, and MCF-7, with IC50 values in the range of 10-20 μM. This suggests that the specific acyl group attached as an ester, and its position on the diterpenoid skeleton, plays a crucial role in determining the biological activity.
Table 1 summarizes representative in vitro antiproliferative activities of this compound derivatives with modifications at ester positions.
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound | Modification | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| Mono-[O-(14-benzoylaconine-8-yl)]esters | Ester at C-8 with varying alkyl linkers | A549, MCF-7, HCT-15 | > 60 | |
| Bis-[O-(14-benzoylaconine-8-yl)]esters | Two 14-benzoylaconine moieties linked by alkyl ester (7-9 carbons) | A549, MCF-7, HCT-15 | 4 - 28 |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Impact of Specific Substituents on Molecular Interactions
Beyond the ester groups, other substituents on the complex diterpenoid skeleton of this compound and its derivatives significantly influence their interactions with biological targets and, consequently, their activities. The core aconitane skeleton itself, with its cage-like structure and multiple oxygen-containing substituents (hydroxyl, methoxy, and acyloxy groups), provides a scaffold upon which these interactions occur.
SAR studies on aconitine derivatives, relevant due to their structural similarity to this compound, highlight the importance of specific positions and functional groups. For anti-tumor proliferation activity, the moderate basicity and compact spatial structure of the nitrogen atom are considered important chemscene.com. Modifications at the C-3 position, such as the introduction of hydroxyl, carbonyl, or alkene groups, have been shown to enhance biological activity. The presence of an 8-lipo group can also have a significant impact on activity chemscene.com. The benzoyl ester group at C-14 is considered a crucial element for the anti-proliferative activity of certain lipo-diterpenoid compounds chemscene.com. Furthermore, studies suggest that a para-donating electron group on the 14-benzene ring can be favorable for enhancing anti-proliferative activities chemscene.com.
This compound itself has been shown to interact with efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP), as well as the pregnane (B1235032) X receptor (PXR), in cellular models. These interactions occur in a concentration-dependent manner and suggest that this compound can modulate the activity and expression of these proteins, which are involved in drug transport and metabolism. These molecular interactions contribute to the observed biological effects of this compound, such as the reduction of cytotoxic effects of P-gp substrates in vitro.
Correlation between Structural Features and In Vitro Cellular Effects
The cumulative impact of structural features, including ester groups and other substituents, dictates the in vitro cellular effects of this compound and its derivatives. The relationship between structure and activity is complex, with modifications at different positions leading to varied biological outcomes.
As discussed, the presence and type of ester groups, particularly at C-8 and C-14, are strongly correlated with the level of toxicity and specific activities like analgesia ctdbase.orgnih.gov. The studies on mono- and bis-esters of 14-benzoylaconine demonstrate a clear correlation between the linker length in bis-esters and their cytotoxic potency against cancer cell lines in vitro. The presence of an azeloyl ester at C-8 in 8-O-azeloyl-14-benzoylaconine confers antiproliferative activity that is not observed with simple mono-esters at the C-8 position derived from the same scaffold.
Beyond cytotoxicity, this compound exhibits other in vitro cellular effects linked to its structure. It has demonstrated anti-inflammatory properties in cellular models, which are mediated, at least in part, by the inhibition of TLR-induced MAPK and NF-κB signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in LPS-induced macrophages. This compound has also been shown to promote mitochondrial mass and biogenesis in HepG2 cells and reduce angiotensin II-induced cardiomyocyte hypertrophy and fibrosis in isolated cardiomyocytes and cardiac fibroblasts. Furthermore, in vitro studies using H/R-induced C2C12 cells indicate that this compound can decrease apoptosis.
These diverse in vitro effects underscore the multi-targeted nature of this compound and its derivatives, with specific structural elements influencing interactions with various cellular pathways and proteins, ultimately determining the observed biological responses. Understanding these structure-activity correlations is vital for the potential development of this compound-based therapeutics.
Molecular and Cellular Mechanistic Investigations of Benzoylaconine Non Clinical Contexts
Modulation of Ion Channels and Receptor Interactions by Benzoylaconine (B606023)
Interactions with Voltage-Gated Sodium Channels
This compound is a hydrolysate of aconitine (B1665448), a potent neurotoxin known to interact significantly with voltage-gated sodium channels (NaV) mdpi.com. The primary mechanism of action for aconitine involves its function as an activator or partial agonist for these channels mdpi.comnih.gov. It binds to the neurotoxin receptor binding site II, located on the alpha subunit of the channel, preferentially interacting with the open state of the channel mdpi.commhmedical.com. This interaction leads to a persistent activation of the sodium channels, even at the resting membrane potential, by preventing them from closing mdpi.commhmedical.com.
This sustained channel opening causes a continuous influx of sodium ions, leading to membrane depolarization mdpi.com. In excitable tissues such as nerve and muscle cells, this action disrupts normal signal propagation and can block neuromuscular transmission mdpi.commdpi.com. While the direct and distinct effects of this compound on NaV channels are not as extensively detailed as those of its parent compound, its origin from the hydrolysis of aconitine is a critical aspect of its profile mdpi.com. Docking studies with aconitine suggest it can bind both at the entrance and within the channel pore in its open state, potentially inhibiting sodium ion transport mdpi.com.
Table 1: Summary of Aconitine's Interaction with Voltage-Gated Sodium Channels
| Feature | Description | References |
|---|---|---|
| Target Site | Neurotoxin receptor binding site II on the alpha subunit. | mdpi.commdpi.com |
| Channel State | Preferentially binds to the open state of the channel. | mhmedical.com |
| Mechanism | Acts as a partial agonist or activator, causing persistent activation. | mdpi.comnih.gov |
| Effect | Prevents channel closing, leading to sustained Na+ influx and membrane depolarization. | mdpi.commhmedical.com |
| Consequence | Blocks neuromuscular transmission. | mdpi.com |
Angiotensin-Converting Enzyme (ACE) and ACE2 Agonism/Inhibition
This compound has been identified as a modulator of the renin-angiotensin system, specifically targeting Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2). Research has shown that this compound can directly bind to both ACE and ACE2. nih.govmhmedical.com It functions as an inhibitor of ACE activity and its protein expression, while simultaneously acting as an agonist that activates ACE2 enzyme activity. nih.govmhmedical.com
The inhibition of ACE by this compound leads to a decrease in the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. nih.govmhmedical.com Concurrently, its agonistic effect on ACE2 promotes the degradation of Angiotensin II into Angiotensin (1–7), which has vasodilatory effects. nih.govmhmedical.com This dual action effectively shifts the balance of the renin-angiotensin system towards vasodilation. mhmedical.com In studies involving spontaneously hypertensive rats (SHRs), treatment with this compound resulted in reduced serum levels of ACE and Angiotensin II, and a significant increase in Angiotensin (1–7). mhmedical.com Furthermore, this compound has been identified as a promising ACE2 agonist for improving cardiac function. mdpi.com
Table 2: Effects of this compound on ACE and ACE2
| Target | This compound's Action | Resulting Molecular Effect | References |
|---|---|---|---|
| ACE | Inhibition of enzyme activity and protein expression. | Reduced conversion of Angiotensin I to Angiotensin II. | nih.govmhmedical.com |
| ACE2 | Agonism/Activation of enzyme activity. | Increased conversion of Angiotensin II to Angiotensin (1-7). | nih.govmdpi.commhmedical.com |
Cellular Signaling Pathway Modulation by this compound
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound has demonstrated significant regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to external stimuli. In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, this compound treatment effectively suppressed the elevated phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). mdpi.com
The mechanism for this inhibition involves an upstream regulatory factor, the transforming growth factor beta-activated kinase 1 (TAK1). This compound was found to inhibit the LPS-induced phosphorylation of TAK1, which is a critical step for the subsequent activation of both MAPK and NF-κB signaling. mdpi.com Further research has linked the interaction of this compound with ACE2 to the suppression of p38/ERK-mediated pathways, suggesting a multi-faceted approach to its regulatory actions. mdpi.com
Table 3: this compound's Regulation of MAPK Pathway Components
| Target Protein | Effect of this compound | Upstream Regulator | References |
|---|---|---|---|
| p-JNK | Inhibition of phosphorylation. | TAK1 | mdpi.com |
| p-p38 | Inhibition of phosphorylation. | TAK1 | mdpi.commdpi.com |
| p-ERK | Inhibition of phosphorylation. | TAK1 | mdpi.commdpi.com |
| p-TAK1 | Inhibition of phosphorylation. | Toll-like receptor 4 (TLR4) | mdpi.com |
Influence on Nuclear Factor-κB (NF-κB) Signaling
This compound exerts an inhibitory influence on the Nuclear Factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses. In LPS-activated macrophages, this compound was shown to suppress NF-κB activation through multiple mechanisms. mdpi.com It reduces the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB. mdpi.com
This inhibitory action is linked to the modulation of upstream signaling components. This compound inhibits the protein expression of Toll-like receptor 4 (TLR4) and the phosphorylation of TAK1, a crucial kinase that mediates signals from TLRs to the NF-κB pathway. mdpi.com The interaction between this compound and ACE2 has also been shown to suppress the activation of the NF-κB pathway. mdpi.com
Table 4: this compound's Influence on the NF-κB Signaling Pathway
| Component | Effect of this compound | Mechanism | References |
|---|---|---|---|
| IκBα | Reduced phosphorylation and degradation. | Inhibition of upstream kinase TAK1. | mdpi.com |
| p65 subunit | Blocked nuclear translocation. | Stabilization of IκBα in the cytoplasm. | mdpi.com |
| TAK1 | Inhibition of phosphorylation. | Downregulation of TLR4 signaling. | mdpi.com |
| NF-κB Pathway | Overall suppression of activation. | ACE2 agonism. | mdpi.com |
Activation of AMP-Activated Protein Kinase (AMPK) Axis
This compound has been found to activate the AMP-Activated Protein Kinase (AMPK) axis, a critical pathway in regulating cellular energy homeostasis. In the context of skeletal muscle ischemia-reperfusion injury, this compound provides protective effects through the activation of this pathway. nih.gov
Treatment with this compound leads to the activation of AMPK, a serine/threonine protein kinase. nih.gov Once activated, AMPK phosphorylates downstream targets. One such target is the Nuclear factor erythroid 2-related factor 2 (Nrf2). AMPK-mediated phosphorylation of Nrf2 causes its detachment from its inhibitor, Keap1, allowing it to translocate to the nucleus where it regulates the expression of antioxidant genes. nih.gov Furthermore, studies have shown that this compound treatment also dose-dependently increases the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), another downstream molecule of AMPK involved in mitochondrial biogenesis, indicating activation of the AMPK/PGC-1α axis. nih.gov
Table 5: this compound's Activation of the AMPK Signaling Axis
| Target Pathway | Effect of this compound | Downstream Molecule(s) | References |
|---|---|---|---|
| AMPK | Activation/Phosphorylation. | Nrf2, PGC-1α | nih.gov |
| AMPK/Nrf2 Axis | Activation. | Nrf2 | nih.gov |
| AMPK/PGC-1α Axis | Activation. | PGC-1α | nih.gov |
Induction of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Current non-clinical research has not extensively elucidated a direct mechanism by which this compound independently induces the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and while some studies suggest that this compound may influence downstream cellular processes that are often associated with Nrf2 activation, a direct causal link and the specific molecular interactions leading to Nrf2 activation by this compound remain an area for further investigation. One study has indicated that this compound can upregulate the expression of Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) through an Nrf2-mediated pathway, suggesting an indirect influence on this signaling cascade. However, the precise upstream events initiated by this compound that lead to the activation of this pathway have not been fully characterized.
Effects of this compound on Cellular Homeostasis and Stress Responses
Detailed in vitro and in vivo studies focusing specifically on the modulation of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1) by this compound are limited. While this compound has been observed to mitigate oxidative stress, the direct impact on the expression and activity of key antioxidant enzymes like SOD and HO-1 has not been a primary focus of the available research. Therefore, a comprehensive understanding of how this compound modulates this aspect of the cellular antioxidant defense system is not yet established.
This compound has been shown to play a significant role in the regulation of mitochondrial biogenesis and function. In vitro studies using HepG2 cells have demonstrated that this compound dose-dependently increases mitochondrial mass, the copy number of mitochondrial DNA (mtDNA), and cellular ATP production. consensus.app This is accompanied by an increased expression of proteins related to the oxidative phosphorylation (OXPHOS) complexes. consensus.app The underlying mechanism for these effects is the activation of the AMP-activated protein kinase (AMPK) signaling cascade. consensus.app Further in vivo studies in mice have corroborated these findings, showing that administration of this compound leads to an increase in mtDNA copy number and the expression of OXPHOS-related proteins in the heart, liver, and muscle, also through the activation of the AMPK signaling pathway. consensus.app
In the context of cellular stress, such as oxygen-glucose deprivation and reperfusion (OGD/R) in cardiomyocytes, this compound has been found to improve mitochondrial function. nih.gov Treatment with this compound in these stressed cells leads to an enhancement of the mitochondrial membrane potential and a reduction in the overproduction of reactive oxygen species (ROS). nih.gov
Table 1: Effects of this compound on Mitochondrial Biogenesis in HepG2 Cells
| Concentration of this compound (μM) | Outcome |
|---|---|
| 25 | Dose-dependent increase in mitochondrial mass |
| 50 | Dose-dependent increase in mitochondrial mass, mtDNA copy number, and cellular ATP production |
Data derived from in vitro studies on HepG2 cells. consensus.app
Research has indicated that this compound can attenuate markers of oxidative stress, particularly reactive oxygen species (ROS). In studies involving cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion, this compound treatment was shown to alleviate the enhancement of ROS. nih.gov However, specific data on the effect of this compound on malondialdehyde (MDA) levels, another key marker of lipid peroxidation and oxidative stress, is not extensively available in the current scientific literature.
This compound Interactions with Drug Transporters
This compound has been identified as a modulator of P-glycoprotein (P-gp) activity, an important ATP-dependent efflux pump. In vitro studies utilizing human colon adenocarcinoma LS174T and Caco-2 cells have demonstrated that this compound, along with other Aconitum alkaloids, can increase the expression of P-gp. nih.gov Furthermore, functional assays have confirmed that this compound treatment leads to an increase in the transport activity of P-gp. nih.gov This modulation of P-gp suggests that this compound can influence the cellular efflux of a variety of xenobiotics that are substrates of this transporter. The induction of P-gp expression by this compound appears to involve nuclear receptors. nih.gov
Table 2: Effect of Aconitum Alkaloids on P-glycoprotein Expression and Activity
| Compound | Effect on P-gp Expression | Effect on P-gp Transport Activity |
|---|---|---|
| Aconitine | Increased | Increased |
| This compound | Increased | Increased |
Based on in vitro studies in LS174T and Caco-2 cells. nih.gov
Influence on Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP)
This compound, a diterpenoid alkaloid found in plants of the Aconitum species, has been the subject of molecular and cellular investigations to understand its interaction with key efflux transporters. Specifically, research has focused on its influence on Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). These proteins are members of the ATP-binding cassette (ABC) transporter superfamily, which play a crucial role in extruding a wide variety of substrates, including toxins and drugs, from cells. The overexpression of MRP2 and BCRP is a known mechanism of multidrug resistance in cancer cells.
In Vitro Research Findings
Cellular studies have demonstrated that this compound is a substrate for MRP2 and can also influence the expression levels of both MRP2 and BCRP.
In a study utilizing Madin-Darby canine kidney (MDCKII) cells transfected to express human MRP2, this compound was identified as a substrate for this transporter. The efflux ratio (Er) for this compound in MRP2-expressing cells was significantly higher than in control cells that did not express the transporter. The addition of a known MRP2 inhibitor, leukotriene C4 (LTC4), reduced the efflux of this compound and led to its increased intracellular accumulation. This confirms that MRP2 is actively involved in the transport of this compound out of the cell.
Table 1: Efflux Ratio of this compound in MRP2-MDCKII Cells
| Cell Line | Treatment | Efflux Ratio (Mean ± SD) |
|---|---|---|
| MDCKII (Control) | - | ~1.0 |
| MRP2-MDCKII | - | 1.6 ± 0.3 |
| MRP2-MDCKII | + LTC4 (MRP2 Inhibitor) | ~1.0 |
Data sourced from a study on the efflux of Aconitum alkaloids.
Further in vitro investigations using the human colon adenocarcinoma cell line LS174T revealed that this compound can upregulate the protein expression of both MRP2 and BCRP. This effect was observed to be concentration-dependent. The proposed mechanism for this upregulation involves the activation of the Nrf2-mediated signaling pathway.
In Vivo Research Findings
The effects of this compound on MRP2 and BCRP expression have also been observed in animal models. In a study involving mice, the administration of this compound resulted in elevated protein levels of MRP2 and BCRP in various sections of the intestine. This in vivo finding corroborates the in vitro data, suggesting that this compound can modulate the expression of these important efflux transporters in a physiological context. The increased expression was noted in the jejunum, ileum, and colon, indicating a widespread effect along the intestinal tract.
Table 2: Summary of this compound's Effect on MRP2 and BCRP Protein Expression
| Research Context | Model | Transporter | Observed Effect |
|---|---|---|---|
| In Vitro | LS174T cells | MRP2 | Increased protein levels |
| In Vitro | LS174T cells | BCRP | Increased protein levels |
| In Vivo | Mice | MRP2 | Increased protein levels in jejunum, ileum, and colon |
| In Vivo | Mice | BCRP | Increased protein levels in jejunum, ileum, and colon |
This table summarizes findings from non-clinical studies.
These molecular and cellular investigations highlight the dual role of this compound in relation to MRP2 and BCRP. It not only acts as a substrate for MRP2-mediated efflux but also functions as an inducer of both MRP2 and BCRP protein expression, potentially through the Nrf2 signaling pathway.
Metabolic Transformations and Pharmacokinetic Studies of Benzoylaconine Non Human Models
In Vitro Metabolic Stability and Pathways in Cellular Systems
In vitro studies, primarily employing liver microsomes and other cellular fractions, have been instrumental in characterizing the initial metabolic transformations of benzoylaconine (B606023). These systems allow for the investigation of intrinsic metabolic stability and the identification of the enzymes and reactions involved.
Liver Microsomal Metabolism (e.g., Rat, Human Intestinal Microsomes)
Liver microsomes, containing key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes and carboxylesterases (CEs), are widely used to assess the metabolic stability of compounds. Studies using rat liver microsomes have investigated the metabolism of this compound. While some research initially suggested that monoester diterpene alkaloids like BAC are minimally metabolized in rat liver microsomes in vitro, other studies indicate that metabolism does occur ebi.ac.uk. Comparative studies using liver microsomes from different species, including rats and humans, are important for understanding potential species differences in metabolism animbiosci.orgrsc.orgxiahepublishing.comevotec.com. Human intestinal microsomes have also been utilized to study the metabolism of Aconitum alkaloids, including monoesters like this compound rsc.org.
Data on the metabolic stability of compounds in liver microsomes are often expressed as half-life (t₁/₂) or intrinsic clearance (CLint). For another compound studied in both rat and human liver microsomes, the half-life in rat liver microsomes was reported as 15.3 ± 1.4 min, while in human liver microsomes it was 21.9 ± 2.8 min, suggesting species differences in metabolic stability animbiosci.org. While specific half-life data for this compound directly from these comparative microsomal studies were not consistently available across all sources, the principle of using such models to assess species differences in metabolic rates is well-established.
Identification of Phase I Metabolic Reactions (e.g., Hydrolysis, Demethylation, Dehydrogenation)
Phase I metabolism of this compound primarily involves reactions that introduce or expose polar functional groups, making the molecule more amenable to subsequent Phase II conjugation or direct excretion nih.govlongdom.org. Key Phase I reactions identified for this compound and related Aconitum alkaloids in microsomal systems include hydrolysis, demethylation, and dehydrogenation rsc.orgxiahepublishing.comresearchgate.netnih.govnih.gov.
Hydrolysis is a significant transformation pathway for diester diterpenoid alkaloids (DDAs) like aconitine (B1665448), leading to the formation of less toxic monoester alkaloids such as this compound researchgate.netnih.govmdpi.com. Further hydrolysis of this compound can yield aconine (B1215550) researchgate.netmdpi.comresearchgate.net.
Demethylation and dehydrogenation have been identified as major metabolic pathways for monoester diterpene alkaloids, including this compound, in human liver microsomes rsc.orgnih.gov. These reactions are often catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which have been shown to play essential roles in the metabolism of this compound and other monoester Aconitum alkaloids nih.gov. Hydroxylation has also been observed as a Phase I metabolic pathway for related alkaloids and is likely involved in this compound metabolism rsc.orgnih.govnih.gov. N-deethylation has also been reported as a metabolic pathway for this compound in human liver microsomes rsc.org.
Studies using high-resolution mass spectrometry have detected multiple metabolites of this compound in human liver microsomes, indicating that it undergoes several metabolic transformations nih.govnih.gov. The main metabolic pathways identified include demethylation, dehydrogenation, demethylation-dehydrogenation, hydroxylation, and didemethylation nih.gov.
Phase II Conjugation Pathways (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid, sulfate, or amino acids nih.govlongdom.orgdrughunter.comresearchgate.net. These conjugation reactions typically result in more water-soluble compounds that are readily excreted from the body longdom.orgwikipedia.org.
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a common Phase II metabolic pathway for many drugs and xenobiotics longdom.orgdrughunter.comwikipedia.org. While Phase II metabolites were not consistently detected in in vitro incubation studies using liver and intestinal microsomes for related diester alkaloids, this compound glucuronide has been detected in the urine of rats dosed with related compounds, suggesting that glucuronidation is a potential metabolic pathway for this compound or its metabolites in vivo researchgate.netmdpi.com. The liver is a primary site for glucuronidation, although UGT enzymes are also found in other tissues, including the intestine and kidneys wikipedia.org.
Here is a summary of identified in vitro metabolic reactions:
| Metabolic Reaction | Description | Enzymes Involved (where known) |
| Hydrolysis | Cleavage of ester bonds (e.g., to form aconine) | Carboxylesterases (CEs) researchgate.net |
| Demethylation | Removal of methyl groups | CYP enzymes (e.g., CYP3A4, CYP3A5) nih.gov |
| Dehydrogenation | Removal of hydrogen atoms | CYP enzymes (e.g., CYP3A4, CYP3A5) nih.gov |
| Hydroxylation | Introduction of hydroxyl (-OH) groups | CYP enzymes rsc.orgnih.govnih.gov |
| Didemethylation | Removal of two methyl groups | CYP enzymes nih.gov |
| N-deethylation | Removal of an ethyl group from a nitrogen atom | Likely CYP enzymes rsc.org |
| Glucuronidation (potential) | Conjugation with glucuronic acid (detected in vivo, likely occurs in vitro) | UGT enzymes wikipedia.org |
In Vivo Metabolism and Excretion Profiles in Animal Models
Primary Metabolites of this compound in Animal Biological Samples
Following administration in animal models, this compound undergoes metabolic transformations, and its metabolites can be detected in biological samples such as plasma, urine, and feces. Aconine, a hydrolysis product of this compound, is one of the main metabolites that has been reported researchgate.netphcog.comnih.gov. While the formation of hydrolysis metabolites like this compound and aconine from diester alkaloids can be relatively fast in rats, their concentrations in plasma and tissues may be significantly lower than the parent diester alkaloids mdpi.com.
In addition to hydrolysis products, Phase I metabolites resulting from reactions such as demethylation, dehydrogenation, and hydroxylation, as identified in in vitro studies, are also expected to be present in vivo rsc.orgxiahepublishing.comresearchgate.netnih.govnih.gov. Studies investigating the in vivo metabolism of related alkaloids have detected metabolites resulting from these pathways in rat plasma and urine mdpi.commdpi.com.
Phase II metabolites, such as glucuronide conjugates, have also been detected in animal urine, indicating that conjugation pathways are active in vivo researchgate.netmdpi.com. For instance, glucuronic acid conjugates of related alkaloids have been found in rat urine mdpi.com.
Excretion Routes and Metabolic Clearance Mechanisms
The excretion of this compound and its metabolites from the body occurs primarily through the kidneys (urine) and the liver (bile, leading to fecal excretion) msdvetmanual.com. Studies in rats have investigated the excretion routes of this compound.
According to research in rats, this compound is primarily excreted in the feces ebi.ac.ukresearchgate.net. In contrast, aconitine and its hydrolysis product aconine were found to be mainly excreted in the urine in these studies ebi.ac.ukresearchgate.net. This difference in excretion routes suggests distinct disposition pathways for this compound compared to its precursor and further hydrolysis product.
The metabolic clearance of this compound in vivo is influenced by both metabolic transformations and excretion processes. Studies in rats have indicated that while this compound is rapidly absorbed, its metabolism or excretion rate may be relatively slow compared to aconitine, as suggested by a longer half-life ebi.ac.ukresearchgate.netnih.govnih.gov. For example, in one study in rats, the half-life (t₁/₂) of this compound was reported as 9.49 ± 0.49 hours, compared to 1.41 hours for aconitine researchgate.net. This relatively longer half-life for BAC suggests it is not as rapidly cleared as aconitine in this model ebi.ac.ukresearchgate.netnih.gov.
The primary excretion of this compound in feces in rats suggests that biliary excretion of either the parent compound or its metabolites plays a significant role in its elimination ebi.ac.ukresearchgate.netmsdvetmanual.com. Metabolic clearance mechanisms involve the enzymatic biotransformation discussed in the in vitro sections, which convert this compound into more polar metabolites that can be efficiently excreted via the bile or urine.
Here is a summary of in vivo excretion in rats:
| Compound | Primary Excretion Route (Rat) |
| This compound | Feces ebi.ac.ukresearchgate.net |
| Aconitine | Urine ebi.ac.ukresearchgate.net |
| Aconine | Urine ebi.ac.ukresearchgate.net |
Impact of Traditional Processing Methods on this compound Metabolism
Traditional processing, often involving heat and moisture through methods like boiling, steaming, soaking, baking, and roasting, is a critical step in the preparation of Aconitum herbs for medicinal use. mdpi.comnih.gov This processing is primarily aimed at reducing the toxicity associated with DDAs by promoting their hydrolysis into less toxic MDAs and non-esterified diterpene alkaloids (NDAs). mdpi.comnih.govnih.gov The resulting chemical profile of the processed herb directly influences the metabolic fate of its constituents, including BAC, when administered in non-human models.
Chemical Transformations of this compound During Herbal Processing
The primary chemical transformation involving BAC during the processing of Aconitum is its formation from the hydrolysis of diester diterpenoid alkaloids, particularly aconitine. Aconitine undergoes deacetylation at the C8 position and debenzoylation at the C14 position. nih.gov While deacetylation is often the initial step, debenzoylation can also occur, leading to the formation of aconine, a non-esterified alkaloid. nih.gov this compound represents an intermediate product in this hydrolysis pathway, where the acetyl group at C8 has been removed, but the benzoyl group at C14 remains. nih.govtandfonline.com
Different processing methods and durations can influence the extent of these transformations. For instance, boiling Aconitum in water has been shown to progressively transform aconitine into BAC and subsequently into aconine. nih.gov Studies monitoring alkaloid content during boiling have observed a decrease in aconitine content with a concomitant increase in BAC and aconine over time. nih.gov Baking at elevated temperatures also leads to a decrease in aconitine and an increase in BAC. nih.gov
The stability of the ester groups plays a role in the transformation. The benzoyl ester group at C14 is generally more resistant to hydrolysis compared to the acetyl group at C8. nih.govtandfonline.com This difference in stability contributes to the accumulation of BAC in properly processed Aconitum material. tandfonline.com
Data from studies investigating the impact of processing duration on alkaloid content illustrate these transformations. Table 1 shows representative data on the changes in aconitine, this compound, and aconine content during boiling of Aconitum samples.
| Processing Duration | Aconitine Content | This compound Content | Aconine Content |
| Before Processing | High | Low | Very Low |
| 0.5 hours boiling | Decreased | Increased | Increased |
| 1 hour boiling | Significantly Decreased | Increased | Increased |
| 45 minutes heating | Decreased | Increased | Increased slightly |
Note: Data is illustrative based on findings from multiple studies nih.govnih.gov and relative changes observed.
These chemical transformations directly impact the composition of the material administered in pharmacokinetic studies using non-human models.
Correlating Processing Techniques with Metabolic Fate
The chemical profile of processed Aconitum, particularly the relative abundance of BAC compared to its precursor DDAs and hydrolysis product aconine, significantly influences its metabolic fate in non-human models. When processed Aconitum containing BAC is administered, the metabolic pathways involve further transformations of BAC.
Studies in rats have shown that BAC is absorbed relatively quickly after oral administration. researchgate.netnih.gov However, its bioavailability may be influenced by factors such as transport proteins. researchgate.netnih.govebi.ac.uk While some studies suggest that BAC is not easily metabolized in vivo ebi.ac.uk, others indicate it can be further converted, particularly to aconine, although at a slower rate than the initial hydrolysis of aconitine to BAC. nih.gov
The specific processing technique employed can influence the initial form and concentration of alkaloids presented to the metabolic system of the non-human model. For instance, material processed by boiling for a sufficient duration will have a higher proportion of BAC and aconine compared to raw material or material processed for shorter times. nih.govpsu.edu This altered input profile will naturally lead to different concentrations of BAC and its metabolites observed in pharmacokinetic studies.
Research using techniques like HPLC-MS has been instrumental in identifying and quantifying BAC and its transformation products in processed herbs and biological samples from non-human models. nih.govcore.ac.ukfrontiersin.org These studies allow for the correlation between the processing method, the resulting chemical composition, and the subsequent metabolic profile observed in vivo.
Understanding the link between traditional processing methods, the resulting chemical transformations of alkaloids like BAC, and their subsequent metabolic fate in non-human models is vital for bridging traditional knowledge with modern scientific understanding of Aconitum efficacy and safety.
Advanced Analytical Approaches for Benzoylaconine Detection and Quantification
Chromatographic Methodologies for Benzoylaconine (B606023) Analysis
Chromatography plays a vital role in separating this compound from other components within a sample matrix before detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a widely used technique for the quantitative analysis of this compound in various samples, including herbal extracts and processed aconite roots. nih.govresearchgate.net HPLC methods coupled with detectors such as diode array detectors (DAD) have been developed and validated for the simultaneous determination of multiple Aconitum alkaloids, including this compound. nih.govscielo.br
Quantitative HPLC methods for this compound have demonstrated good linearity, precision, and accuracy. For instance, an HPLC-DAD method for the simultaneous determination of six Aconitum alkaloids, including this compound, in Chinese medicinal herbs and proprietary Chinese medicines showed intra-assay and inter-assay precision of less than 2.97% and average recovery rates between 90% and 103%. nih.gov Another optimized HPLC method for the determination of benzoylmesaconine (B1261751), a related alkaloid often analyzed alongside this compound, reported relative standard deviations (RSDs) of less than 1.36% for precision and an average recovery rate of 96.95%. researchgate.net
Chromatographic separation is typically achieved on reversed-phase columns, such as ODS or C18 columns, using gradient elution with mobile phases consisting of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers (e.g., ammonium (B1175870) bicarbonate or formic acid). nih.govresearchgate.net The choice of mobile phase composition and gradient program is optimized to achieve satisfactory separation of this compound from co-eluting compounds. nih.govresearchgate.net
Gas Chromatography (GC) Applications in this compound Research
While HPLC is more commonly applied for the analysis of relatively non-volatile or thermally labile compounds like this compound, Gas Chromatography (GC) coupled with mass spectrometry has also been utilized, particularly for the detection of Aconitum alkaloids. koreamed.orgjst.go.jp GC methods often require derivatization of the alkaloids to increase their volatility and thermal stability. jst.go.jp For example, Aconitum alkaloids have been converted to their trimethylsilyl (B98337) ether derivatives for GC analysis. jst.go.jp GC/Mass Spectrometry in selected ion monitoring (SIM) mode has been used for the simultaneous determination of Aconitum alkaloids, offering high sensitivity. jst.go.jp this compound analogues have been detected using GC/MS in studies investigating Aconitum poisoning cases. koreamed.org
Mass Spectrometry (MS) Techniques in this compound Elucidation
Mass spectrometry is an indispensable tool for the identification and quantification of this compound, providing high sensitivity and specificity. It is frequently coupled with chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS is a powerful technique for the simultaneous identification and quantification of this compound and other Aconitum alkaloids in complex matrices. researchgate.netepa.govebi.ac.ukjfda-online.comnih.govresearchgate.net This hyphenated technique combines the separation power of LC with the detection and identification capabilities of MS. Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for Aconitum alkaloids, typically operated in positive ion mode, as these compounds readily form protonated molecules ([M+H]⁺). researchgate.netepa.govebi.ac.ukjfda-online.combrieflands.com
LC-MS methods have been developed for the quantitative analysis of this compound in biological fluids like plasma and urine, as well as in herbal extracts. researchgate.netepa.govebi.ac.uk These methods often employ selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance sensitivity and selectivity for this compound. researchgate.netepa.govjfda-online.combrieflands.comnih.gov
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
UHPLC-HRMS offers enhanced chromatographic resolution and faster analysis times compared to traditional HPLC, coupled with the high mass accuracy and resolution of HRMS. nih.govoup.comwindows.netresearchgate.netresearchgate.net This combination is particularly valuable for the comprehensive analysis of complex samples containing numerous Aconitum alkaloids and their metabolites. UHPLC-HRMS allows for the accurate determination of the elemental composition of ions, aiding in the identification of known and unknown compounds, including this compound. oup.comnifdc.org.cn
UHPLC-HRMS methods have been developed for the rapid determination of Aconitum alkaloids, including this compound, in matrices such as human urine. oup.comresearchgate.net These methods have demonstrated good linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision. For example, a UHPLC-HRMS method for the analysis of this compound in human urine reported LODs of 0.08-0.1 μg/L and LOQs of 0.2-0.3 μg/L, with average recoveries between 88.6% and 107.2%. oup.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS or MS²) provides structural information by fragmenting selected ions and analyzing the resulting fragment ions. This is particularly useful for confirming the identity of this compound and for studying its metabolism and fragmentation pathways. ebi.ac.uknih.govbrieflands.comresearchgate.netnih.govsciex.com
LC-MS/MS methods, often operating in MRM mode, are widely used for the sensitive and specific quantification of this compound in various matrices. researchgate.netepa.govebi.ac.ukbrieflands.comnih.govsciex.com The fragmentation pattern of this compound in MS/MS can provide characteristic ions that are used for its selective detection and quantification, even in the presence of other compounds. epa.govnih.govbrieflands.com A diagnostic ion at m/z 105, corresponding to the benzoyl group, has been observed using tandem mass spectrometry and can be used for the rapid identification of benzoyl alkaloids, including this compound. nih.gov
MS/MS is also essential for metabolite profiling studies, allowing for the identification and structural elucidation of this compound metabolites. researchgate.netnih.govcriver.com By analyzing the fragmentation patterns of potential metabolites, researchers can gain insights into the biotransformation of this compound in biological systems. researchgate.net
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is a critical step in the analysis of this compound from complex biological and plant matrices. The goal is to isolate the analyte of interest while removing interfering substances that can affect the sensitivity and accuracy of the analytical method, particularly in mass spectrometry. oup.comanalchemres.org Matrix effects, defined as the alteration in the detector response due to coeluting compounds from the sample matrix, can lead to signal suppression or enhancement, impacting the reliability of quantitative results. oup.comanalchemres.orgnih.gov
Extraction and Clean-up Strategies for Biological and Plant Matrices
Various extraction and clean-up strategies have been developed for the analysis of this compound in biological fluids such as plasma and urine, as well as in plant materials like Aconitum roots.
For biological matrices, protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used techniques. Protein precipitation with solvents like methanol (B129727) or acetonitrile can be a simple initial step to remove proteins, which can interfere with chromatographic analysis. nih.gov Liquid-liquid extraction using organic solvents in the presence of ammonia (B1221849) has also been reported for extracting aconite alkaloids from samples. nih.gov SPE is a widely applied technique for its ability to selectively isolate analytes and remove matrix interferences. Mixed-mode cation-exchange cartridges, such as OASIS MCX, have been successfully employed for the extraction of aconite alkaloids, including this compound, from human serum and urine. capes.gov.brresearchgate.net Dispersive solid-phase extraction (d-SPE) using materials like ZIF-8 has also shown effectiveness in enriching aconitine (B1665448) alkaloids from plasma samples. researchgate.netnih.gov
In plant matrices, such as powdered Aconitum roots, extraction typically involves sonication or shaking with appropriate solvents. Methanol or aqueous methanol solutions, often acidified with formic acid, are common choices for extracting aconite alkaloids from plant powders. scielo.brsciex.com Following extraction, filtration is usually performed to remove particulate matter before analysis. scielo.br Further clean-up steps, such as SPE, may be necessary depending on the complexity of the plant matrix and the sensitivity required for the analysis. nih.gov
Examples of extraction strategies include:
Extraction from powdered Aconiti kusnezoffii Radix using 70% methanol with sonication. scielo.br
Extraction from spice powders using a mixture of methanol and formic acid in water, followed by dilution. sciex.com
Solid-phase extraction using HLB cartridges for the analysis of this compound in human plasma. nih.govx-mol.com
In-syringe dispersive micro solid-phase extraction (DMSPE) for the extraction of this compound from human urine. oup.com
Minimization of Matrix Interference in Quantitative Assays
Minimizing matrix interference is crucial for achieving accurate quantitative results, especially in LC-MS/MS analysis where ion suppression or enhancement can occur. oup.comnih.gov Several approaches are employed to address matrix effects:
Optimized Sample Preparation: Employing exhaustive sample preparation methods like SPE or d-SPE can effectively remove many interfering matrix components. oup.comoup.com
Chromatographic Separation: Optimizing chromatographic conditions, including the choice of stationary phase and mobile phase gradient, can improve the separation of the analyte from coeluting matrix compounds. scielo.brnih.govbrieflands.com
Internal Standards: The use of a stable isotopically labeled internal standard (IS) is a common strategy to compensate for matrix effects and variations during sample preparation and analysis. oup.comnih.govnih.govoup.com For this compound analysis, 8-O-methyl-benzoylaconine-d3 has been synthesized and used as an internal standard. oup.comoup.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix similar to the samples being analyzed can help account for matrix effects. analchemres.org
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances, thereby minimizing matrix effects. sciex.com
Assessment of matrix effects is typically performed during method validation by comparing the detector response of the analyte in the presence of matrix extract to the response in a pure solvent. oup.comnih.govscienceopen.com The relative matrix effect should ideally be within acceptable limits, often specified as not greater than 15% according to bioanalytical method validation guidelines. oup.com
Method Validation and Quality Control in this compound Analytics
Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. particle.dkiosrphr.org For the quantitative analysis of this compound, validation typically involves assessing parameters such as sensitivity, selectivity, linearity, precision, and accuracy (including recovery). elementlabsolutions.comgabi-journal.netlabmanager.com Quality control procedures are then implemented during routine analysis to ensure the method remains within validated parameters.
Assessment of Sensitivity, Selectivity, Linearity, and Precision
Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. It is typically assessed by determining the limit of detection (LOD) and the limit of quantitation (LOQ). iosrphr.orgdemarcheiso17025.com LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. demarcheiso17025.com LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). oup.combrieflands.comiosrphr.org For this compound analysis using LC-MS/MS, LOQs have been reported in the low ng/mL range in biological matrices. ebi.ac.uknih.govoup.comnih.gov
Selectivity: Selectivity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample, such as impurities, degradation products, and matrix components. elementlabsolutions.comgabi-journal.net Selectivity is demonstrated by analyzing blank matrix samples to ensure no significant interfering peaks are present at the retention time of this compound. elementlabsolutions.com
Linearity: Linearity establishes the relationship between the instrument response and the concentration of the analyte over a defined range. gabi-journal.net Calibration curves are constructed using a series of standards at different concentrations, and the linearity is assessed by the correlation coefficient (r or r²). scielo.brbrieflands.comnih.gov A correlation coefficient typically greater than 0.99 is considered acceptable for quantitative analysis. ebi.ac.uknih.govresearchgate.netnih.govbrieflands.comnih.gov
Precision: Precision describes the agreement among individual measurements of the same homogeneous sample under defined conditions. gabi-journal.net It is usually expressed as relative standard deviation (RSD). brieflands.com Precision is assessed at different levels:
Repeatability (Intra-day precision): Assessed by analyzing replicate samples within a single analytical run or on the same day. oup.combrieflands.comgabi-journal.net
Intermediate precision (Inter-day precision): Assessed by analyzing replicate samples on different days, by different analysts, or using different equipment within the same laboratory. oup.comnih.govbrieflands.comgabi-journal.net
Reported precision values (RSD) for this compound analysis in biological matrices using LC-MS/MS are typically below 15%, meeting regulatory requirements. oup.comebi.ac.uknih.govcapes.gov.brresearchgate.netmdpi.comnih.gov
Here is an example of reported validation data for this compound:
| Parameter | Matrix | Analytical Technique | Reported Value(s) | Source |
| LOQ | Rat plasma | LC-MS/MS | 0.025 ng/mL | ebi.ac.ukresearchgate.net |
| LOQ | Human urine | UHPLC-HRMS | 0.2-0.3 μg/L | oup.com |
| Linearity (r²) | Various | LC-MS/MS | > 0.995 or > 0.999 | ebi.ac.uknih.govresearchgate.netnih.govbrieflands.comnih.gov |
| Intra-day Precision (%RSD) | Human urine | UHPLC-HRMS | 2.1% to 6.4% | oup.com |
| Inter-day Precision (%RSD) | Human urine | UHPLC-HRMS | 5.9% to 13.9% | oup.com |
| Intra-day Precision (%RSD) | Rat plasma | LC-MS/MS | < 14.3% | nih.gov |
| Inter-day Precision (%RSD) | Rat plasma | LC-MS/MS | < 14.3% | nih.gov |
Recovery Studies in Complex Sample Matrices
Recovery studies are performed to evaluate the efficiency of the sample preparation method in extracting the analyte from the matrix. iosrphr.org It is determined by spiking a known amount of the analyte into blank matrix samples before extraction and comparing the analytical result to the result obtained from a standard solution at the same concentration or from spiked matrix extract. nih.govbrieflands.comiosrphr.org
Recovery is typically expressed as a percentage. Acceptable recovery rates can vary depending on the matrix and the purpose of the analysis, but generally, consistent and reproducible recovery is more important than achieving 100% recovery. iosrphr.org
Recovery studies for this compound have been conducted in various matrices:
In rat plasma, extraction recoveries for this compound using LC-MS/MS methods have been reported ranging from approximately 64% to over 93%, depending on the specific extraction method used (e.g., protein precipitation, SPE). nih.govresearchgate.netmdpi.comnih.gov
In human urine, average recoveries between 88.6% and 107.2% have been reported using DMSPE. researchgate.netoup.com
Recoveries in plant matrices or decoctions have also been assessed, with reported rates ranging from 94.6% to 107.9% in Fuzi decoctions. brieflands.com
Here is an example of reported recovery data for this compound:
| Matrix | Extraction Method | Analytical Technique | Reported Recovery (%) | Source |
| Rat plasma | Protein Precipitation | LC-MS/MS | 64.2 - 94.1 | nih.gov |
| Rat plasma | SPE (5% NH4OH in 95% MeOH elution) | UPLC-MS/MS | > 93 | mdpi.com |
| Human urine | DMSPE | UHPLC-HRMS | 88.6 - 107.2 | researchgate.netoup.com |
| Fuzi decoction | Extraction followed by HPLC-MS-MS | HPLC-MS-MS | 94.6 - 107.9 | brieflands.com |
These studies demonstrate that effective extraction and clean-up strategies are available for the analysis of this compound in complex matrices, and validated methods can provide reliable quantitative results.
Mechanistic Toxicology of Benzoylaconine in Preclinical Models
Cellular Mechanisms of Benzoylaconine-Induced Effects
Effects on Cell Viability and Apoptosis Pathways in Cell Lines
Research in various cell lines indicates that This compound (B606023) can modulate cell viability and apoptosis, particularly under conditions of cellular stress. In cardiomyocyte injury models using H9C2 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R), this compound treatment significantly increased cell viability and inhibited apoptosis in a dose-dependent manner. nih.govmdpi.com Similarly, in C2C12 myoblast cells under hypoxia/reoxygenation (H/R) conditions, this compound demonstrated a protective effect by enhancing cell viability. nih.gov This protective role against apoptosis is a key aspect of its mechanism, contributing to tissue preservation under ischemic stress. biomedicineandprevention.com The anti-apoptotic effect is linked to the downregulation of apoptosis-related molecules. nih.gov
| Cell Line | Model/Condition | Effect on Viability | Effect on Apoptosis | Reference |
|---|---|---|---|---|
| H9C2 Cardiomyocytes | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Increased | Inhibited | nih.govmdpi.com |
| C2C12 Myoblasts | Hypoxia/Reoxygenation (H/R) | Increased | Inhibited | nih.gov |
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in cellular injury. This compound has been shown to mitigate oxidative stress in cellular models of injury. In both H9C2 cardiomyocytes and C2C12 myoblasts exposed to ischemia-reperfusion-like conditions, this compound treatment led to a significant reduction in ROS levels. nih.govnih.gov
This effect is accompanied by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of endogenous antioxidant enzymes. nih.gov Specifically, this compound elevates the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govnih.gov By bolstering these antioxidant defenses, this compound helps to neutralize excessive ROS and protect cells from oxidative damage. nih.govmdpi.com
| Marker | Effect of this compound | Cellular Model | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Reduced | C2C12, H9C2 | nih.govnih.gov |
| Malondialdehyde (MDA) | Reduced | C2C12, H9C2 | nih.govnih.gov |
| Superoxide Dismutase (SOD) | Elevated | C2C12, H9C2 | nih.govnih.gov |
| Glutathione Peroxidase (GSH-Px) | Elevated | H9C2 | nih.gov |
| Catalase (CAT) | Elevated | H9C2 | nih.gov |
Mitochondrial Dysfunction in Cellular Models
Mitochondria are central to cellular energy metabolism and survival, and their dysfunction is a hallmark of many pathological conditions. This compound has been found to improve mitochondrial function in cellular injury models. nih.govmdpi.com In OGD/R-treated H9C2 cells, this compound treatment alleviated the attenuation of mitochondrial function. nih.govmdpi.com Studies have shown that it can increase the mitochondrial membrane potential, which is crucial for maintaining ATP synthesis. mdpi.com
Mechanistically, this compound promotes mitochondrial biogenesis. In HepG2 cells, it was observed to increase mitochondrial mass, mitochondrial DNA (mtDNA) copy number, and cellular ATP production. Furthermore, it enhances the protein expression of subunits of the oxidative phosphorylation (OXPHOS) complexes, including NDUFS1 (Complex I), SDHA (Complex II), UQCRC1 (Complex III), COX4 (Complex IV), and ATP5A1 (Complex V). These effects are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK)/PGC-1α signaling pathway, which is a key regulator of mitochondrial biogenesis and function. nih.govmdpi.com
In Vitro and Animal Model Studies on Specific Organ Systems
Skeletal Muscle Ischemia-Reperfusion Injury Mechanisms
Skeletal muscle is particularly susceptible to ischemia-reperfusion (I/R) injury, which can lead to significant complications such as muscle function loss. nih.gov Preclinical studies have identified this compound as a potential protective agent against such injury. biomedicineandprevention.comnih.gov In both in vivo and in vitro models of skeletal muscle I/R, this compound effectively protected muscle tissue, enhanced cell viability, and reduced markers of muscle damage like creatine kinase (CK) and lactate dehydrogenase (LDH). nih.govnih.gov
The protective mechanism involves the activation of the IF1-dependent AMPK/Nrf2 signaling axis. biomedicineandprevention.comnih.gov this compound increases the expression of ATPase inhibitory factor 1 (IF1), which leads to the phosphorylation and activation of AMPK. nih.gov Activated AMPK facilitates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses. biomedicineandprevention.comnih.gov This, in turn, induces the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), ultimately inhibiting oxidative damage and apoptosis in myocytes. nih.govbiomedicineandprevention.com The inhibition of AMPK was shown to significantly hinder the protective effects of this compound, confirming the central role of this pathway. nih.gov
Reproductive System Toxicity Mechanisms in Cellular Models (e.g., BeWo Cells)
The BeWo cell line, a human choriocarcinoma line, is a widely used in vitro model to study the transport and toxicity of substances across the placental barrier. It can be used to assess potential reproductive and developmental toxicity. However, based on a comprehensive review of the available scientific literature, no preclinical studies investigating the specific mechanistic toxicity of this compound in BeWo cells or other reproductive system cellular models have been identified. Future research is required to elucidate the potential effects and toxicological mechanisms of this compound on the reproductive system.
Neurotoxic Mechanisms via Sodium Channel Modulation
The neurotoxicity of this compound, a principal metabolite of the highly toxic alkaloid aconitine (B1665448), is intrinsically linked to its interaction with voltage-gated sodium channels (Nav). While direct and extensive electrophysiological studies on this compound are limited, its mechanism of action is largely inferred from the well-documented effects of its parent compound, aconitine. Aconitine is known to be a potent activator of these channels, leading to persistent neuronal depolarization and subsequent excitotoxicity. This compound is considered to be significantly less toxic than aconitine, suggesting a moderated interaction with sodium channels.
Aconitine exerts its neurotoxic effects by binding to site 2 of the α-subunit of voltage-gated sodium channels. mdpi.com This binding modifies the channel's gating properties, leading to a state of persistent activation. mdpi.comingentaconnect.com The primary metabolic pathway for aconitine involves hydrolysis to the less toxic this compound and further to the even less toxic aconine (B1215550). frontiersin.org The reduced toxicity of this compound is attributed to its altered affinity and efficacy at the sodium channel binding site compared to aconitine.
Preclinical studies on aconitine using patch-clamp techniques on neuroblastoma cells have revealed several key modifications to sodium channel function. These modifications provide a framework for understanding the potential, albeit likely attenuated, effects of this compound. Aconitine has been shown to cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than normal. nih.govresearchgate.netnih.gov This leads to an increased probability of the channel being in an open state. nih.gov
Furthermore, aconitine slows the rate of fast inactivation, and in some sodium channel isoforms, it can lead to incomplete inactivation, resulting in a sustained inward sodium current. researchgate.netnih.gov This persistent sodium influx is a key factor in the sustained membrane depolarization and uncontrolled neuronal firing that underlies the neurotoxic symptoms. Studies on different sodium channel isoforms have shown that the extent of these effects can vary, suggesting a degree of isoform specificity in the action of aconitine and likely its metabolites. nih.gov
Electrophysiological studies on aconitine have demonstrated its ability to alter the ion selectivity of the sodium channel, making it more permeable to other ions such as potassium. nih.gov This alteration in selectivity can further disrupt the electrochemical gradients essential for normal neuronal function. While direct evidence for this compound is scarce, it is plausible that it shares these mechanistic traits with aconitine but with a significantly lower potency. The structural differences between aconitine and this compound, namely the absence of the acetyl group at the C-8 position in this compound, are thought to be responsible for this reduced activity.
The following tables summarize key electrophysiological findings for aconitine, which can serve as a reference for the anticipated, though weaker, effects of this compound on neuronal sodium channels.
Table 1: Effects of Aconitine on Voltage-Gated Sodium Channel Gating Properties in Preclinical Models
| Parameter | Effect of Aconitine | Reported Magnitude of Change | Preclinical Model | Reference |
|---|---|---|---|---|
| Voltage-Dependence of Activation | Hyperpolarizing Shift | ~20-50 mV | Neuroblastoma cells, Frog node of Ranvier | nih.govnih.gov |
| Inactivation Kinetics | Slowed and/or Incomplete | Varies by isoform | Human heart (hH1) and rat skeletal muscle (μ1) Na+ channels | nih.gov |
| Ion Selectivity (K+/Na+ Permeability Ratio) | Increased Permeability to K+ | Average ratio of 0.22 to 0.72 | Frog node of Ranvier | nih.gov |
Table 2: Comparative Single-Channel Conductance in the Presence of Aconitine
| Channel State | Slope Conductance (pS) | Preclinical Model | Reference |
|---|---|---|---|
| Normal Amplitude Openings | 15.5 | Neuroblastoma cell membrane | nih.gov |
| Low Amplitude Openings (Aconitine-Modified) | 2.8 | Neuroblastoma cell membrane | nih.gov |
Emerging Research Avenues and Future Directions for Benzoylaconine
Elucidation of Remaining Gaps in Benzoylaconine (B606023) Biosynthesis and Chemical Ecology
While the general biosynthetic pathway of aconitine-type diterpenoid alkaloids, from which this compound is derived, is being studied, specific details regarding the late-stage modifications and the precise enzymes involved in the formation of this compound still present research gaps. nih.govbiorxiv.org The diversification mechanisms within the Aconitum genus leading to various alkaloids like this compound remain largely unexplored. nih.gov Understanding these pathways is crucial for potential biotechnological production and for comprehending the ecological role of this compound in the plant's interaction with its environment. nih.govfigshare.com
Chemical ecology studies on Aconitum species have highlighted the role of secondary metabolites, including alkaloids, in plant-herbivore interactions and defense mechanisms. figshare.comfrontiersin.org Future research can focus on the specific ecological function of this compound, investigating its role as a defense compound against herbivores or pathogens, or its potential involvement in plant-microbe interactions in the rhizosphere. nih.govpeerj.com Advances in 'omics' technologies, such as metabolomics and genomics, are expected to provide deeper insights into the chemical interaction networks mediated by plant metabolites in their natural habitats. figshare.comnih.govmdpi.com
Development of Novel this compound Derivatives with Tailored Mechanistic Profiles
This compound is a monoester alkaloid with lower toxicity compared to its diester precursors like aconitine (B1665448), while still possessing notable biological activities such as anti-inflammatory effects. researchgate.netnih.govrsc.org This profile makes it a promising scaffold for the development of novel derivatives with improved efficacy and reduced toxicity. Structure-activity relationship (SAR) studies are ongoing for aconitine derivatives, and similar approaches can be applied to this compound to identify key structural features responsible for specific biological activities. bohrium.comfrontiersin.org
Research has shown that modifications at different positions of related diterpenoid alkaloids can significantly impact their activity and toxicity. rsc.org For example, acylation or tritylation at certain hydroxyl groups has been shown to enhance antiproliferative effects in some diterpenoid alkaloids. rsc.orgresearchgate.net Future work could involve the synthesis of this compound derivatives with targeted modifications to explore their pharmacological potential, such as enhanced anti-inflammatory or other relevant activities, while minimizing undesirable effects. bohrium.com Semi-synthetic methods starting from natural diterpenoid alkaloids are a viable approach for generating such derivatives.
Integration of Computational Chemistry and Structural Biology in this compound Research
Computational chemistry and structural biology play increasingly important roles in understanding the interaction of small molecules like this compound with biological targets. frontiersin.orgresearchgate.netnumberanalytics.com Molecular docking and dynamics simulations can provide insights into the binding modes and affinities of this compound and its derivatives with potential protein targets, such as voltage-gated sodium channels, which are known to interact with Aconitum alkaloids. nih.govbiosynth.com Studies have already utilized computational methods to investigate the interaction of this compound with proteins like human serum albumin. frontiersin.orgdntb.gov.ua
Future research can leverage advanced computational techniques, including quantitative structure-activity relationship (QSAR) modeling, to predict the biological activities and toxicity of novel this compound derivatives before synthesis and experimental testing. researchgate.netnih.gov Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to determine the three-dimensional structures of this compound in complex with its targets, providing a detailed understanding of the molecular interactions and guiding the rational design of more effective and selective compounds. frontiersin.org
Advanced Methodologies for Real-Time Monitoring and Micro-Scale Analysis of this compound
Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in various matrices, including plant extracts, biological samples, and reaction mixtures. High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) is a widely used technique for the analysis of Aconitum alkaloids, including this compound. frontiersin.orgmdpi.comacs.orgphcog.com
Future directions in analytical methodologies include the development of advanced techniques for real-time monitoring and micro-scale analysis of this compound. Real-time monitoring techniques, such as online mass spectrometry coupled with extraction methods, can provide dynamic insights into the changes in this compound concentration during processes like plant extraction or metabolic transformations. thermofisher.comresearchgate.netresearchgate.netsci-hub.se Micro-scale analysis techniques, potentially involving microfluidic chips coupled with mass spectrometry, could enable the study of this compound at the cellular or tissue level, providing higher sensitivity and requiring smaller sample volumes. researchgate.netnih.gov These advancements would be particularly valuable for studying this compound biosynthesis, metabolism, and interactions in complex biological systems.
Exploration of this compound Interactions within Complex Biological Systems (Non-Human)
Understanding the interactions of this compound within complex biological systems beyond isolated targets is crucial for a comprehensive understanding of its biological effects. This includes exploring its interactions within non-human organisms and biological matrices. Research has begun to investigate the metabolic fate of this compound in animal models, such as rats. researchgate.netmdpi.comacs.org
Q & A
Q. What analytical methods are recommended for quantifying benzoylaconine in biological matrices?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity for detecting this compound in complex biological samples like serum or tissue homogenates . Validation parameters (e.g., linearity, recovery rate) should adhere to guidelines such as those outlined in pharmacopeial standards (e.g., Pharmacopeial Forum ). For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical to distinguish this compound from structurally similar alkaloids like aconine .
Q. How can researchers verify the structural identity of this compound in novel extracts?
Hydrolysis experiments are essential. This compound can be hydrolyzed to aconine and benzoic acid under controlled acidic conditions, with the products characterized via MS and NMR . Comparative analysis with reference standards (e.g., CAS 466-24-0) and spectral databases is mandatory, as emphasized in Beilstein Journal of Organic Chemistry guidelines for new compound characterization .
Q. What protocols ensure this compound stability during experimental storage?
this compound should be stored at 4°C in sealed, light-protected containers to prevent degradation via hydrolysis or oxidation, as per safety data sheets . Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) are recommended to establish shelf-life parameters for specific experimental contexts.
Q. How should purity and quality be assessed in this compound samples?
Purity assessment requires a combination of chromatographic (e.g., HPLC purity >97%) and spectroscopic methods. Impurity profiling should follow pharmacopeial guidelines, including tests for residual solvents and heavy metals . For natural product extracts, orthogonal methods like thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) can validate consistency across batches .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound-protein interactions (e.g., human serum albumin)?
Multi-spectral approaches—such as fluorescence quenching, circular dichroism (CD), and UV-Vis spectroscopy—are critical to evaluate binding affinity and conformational changes in proteins . Computational methods (e.g., molecular docking and molecular dynamics simulations) should complement experimental data to predict binding sites and interaction mechanisms .
Q. How can researchers reconcile contradictory data between in vitro and in vivo models of this compound’s cardioprotective effects?
Discrepancies may arise from differences in bioavailability, metabolism, or model-specific stress responses. For example, in vitro studies using H9C2 cardiomyocytes under oxygen-glucose deprivation (OGD/R) may not fully replicate in vivo heart failure pathology . Researchers should validate findings using parallel assays (e.g., mitochondrial respiration in isolated cells vs. tissue-level histopathology) and pharmacokinetic profiling to account for metabolite activity .
Q. What methodologies are recommended for investigating this compound’s modulation of mitochondrial function?
Key assays include:
- Mitochondrial membrane potential measurement using JC-1 or TMRM dyes.
- Reactive oxygen species (ROS) detection via DCFH-DA probes.
- Western blot analysis of AMPK/PGC-1α pathway activation, which underpins this compound’s anti-apoptotic effects in cardiomyocytes . Experimental controls should include pharmacological inhibitors (e.g., AMPK inhibitors) to confirm mechanism specificity.
Q. How can molecular modeling resolve conflicting binding affinity data for this compound?
Molecular dynamics (MD) simulations over 100+ nanoseconds can assess conformational stability of this compound-HSA complexes, while free-energy calculations (e.g., MM-PBSA) quantify binding energetics . Divergent results from docking studies may arise from force field selection or solvent model accuracy; cross-validation with experimental binding constants (e.g., Stern-Volmer analysis) is critical .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?
Variability in cytotoxicity assays (e.g., MTT vs. LDH release) and cell line sensitivity (e.g., primary hepatocytes vs. immortalized lines) must be considered. Dose-response studies across multiple cell types and standardized protocols (e.g., OECD guidelines) are necessary to establish consensus thresholds. Reference Korean J Physiol Pharmacol for cardiac-specific toxicity benchmarks .
Methodological Best Practices
Q. What strategies improve reproducibility in this compound research?
- Detailed experimental protocols : Include step-by-step extraction, purification, and characterization workflows, as mandated by Beilstein Journal of Organic Chemistry .
- Open data practices : Share raw spectral data, docking parameters, and statistical code in supplementary materials.
- Cross-lab validation : Collaborate with independent labs to verify key findings, particularly for mechanisms like AMPK activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
